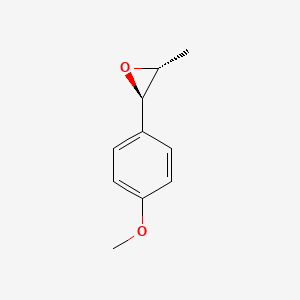

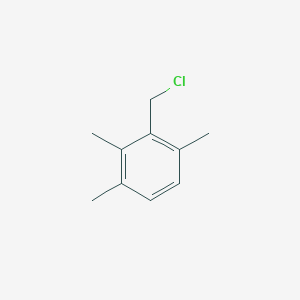

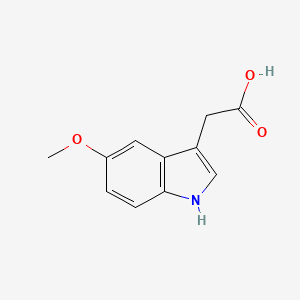

8-(5-Hexylfuran-2-yl)octanoic acid

Overview

Description

Synthesis Analysis

HFO can be synthesized through various processes such as enzymatic catalysis, chemical synthesis, and microbial fermentation. Enzymatic catalysis involves the use of lipase enzymes to catalyze the esterification of alcohols with fatty acids. Chemical synthesis involves the reaction of hexylfuran with octanoic acid using appropriate catalysts. Microbial fermentation involves the use of microorganisms such as yeasts and bacteria to produce HFO through the metabolism of sugar substrates.Physical And Chemical Properties Analysis

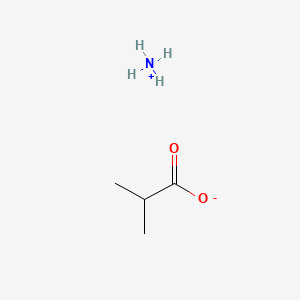

HFO has a molecular formula of C18H30O3 and a molecular weight of 294.43 g/mol. It is a colorless liquid that has a boiling point of 343.3 °C and a melting point of -3.8 °C. HFO is insoluble in water but dissolves readily in organic solvents such as ethanol, methanol, and chloroform. Its chemical structure comprises polar and non-polar regions, making it amphiphilic in nature.Scientific Research Applications

Antioxidant Properties

This compound is a type of furan fatty acid (FuFA), which are known for their excellent antioxidant properties. Research on FuFAs, including 8-(5-Hexylfuran-2-yl)octanoic acid, has shown that they may play a role in protecting biological systems against oxidative stress .

Food Chemistry

In food science, the presence and concentration of FuFAs like 8-(5-Hexylfuran-2-yl)octanoic acid can indicate the quality of food products, such as soybeans and soy-based products. These compounds can serve as markers for careful manufacturing processes and adequate storage conditions .

Chemical Synthesis

As a heterocyclic fatty acid, this compound is also of interest in synthetic chemistry. It can be used as a building block for the synthesis of more complex molecules, potentially leading to new materials or drugs .

Environmental Monitoring

Furan fatty acids, including 8-(5-Hexylfuran-2-yl)octanoic acid, are being studied for their potential role as bioindicators in environmental monitoring. Their presence and changes in concentration can reflect the health of ecosystems .

Nutraceutical Research

The health benefits associated with FuFAs have sparked interest in nutraceutical research. 8-(5-Hexylfuran-2-yl)octanoic acid could be investigated for its potential inclusion in dietary supplements to enhance human health .

Mechanism of Action

Target of Action

It is a furan and a heterocyclic fatty acid , suggesting it may interact with a variety of biological targets.

Mode of Action

Biochemical Pathways

The compound is involved in the beta-oxidation pathway . In this pathway, 8-(5-Hexylfuran-2-yl)octanoyl-CoA, a derivative of the compound, undergoes a series of reactions, including dehydrogenation .

Result of Action

As a fatty acid, it may be involved in energy production through beta-oxidation .

Safety and Hazards

properties

IUPAC Name |

8-(5-hexylfuran-2-yl)octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3/c1-2-3-4-8-11-16-14-15-17(21-16)12-9-6-5-7-10-13-18(19)20/h14-15H,2-13H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZNVIDWMWMWUCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

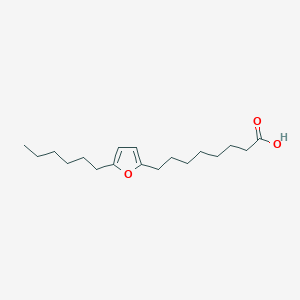

CCCCCCC1=CC=C(O1)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50327911 | |

| Record name | 8-(5-hexylfuran-2-yl)octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(5-Hexylfuran-2-yl)octanoic acid | |

CAS RN |

4179-44-6 | |

| Record name | 8-(5-hexylfuran-2-yl)octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of furan fatty acids like 8-(5-Hexylfuran-2-yl)octanoic acid in soybeans and soy products?

A: While the provided abstract does not specifically delve into the mechanisms of action or properties of 8-(5-Hexylfuran-2-yl)octanoic acid, it highlights the importance of furan fatty acids as valuable components of soybeans and soy products. [] This suggests that further research on these compounds, including 8-(5-Hexylfuran-2-yl)octanoic acid, is warranted to understand their potential benefits and applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

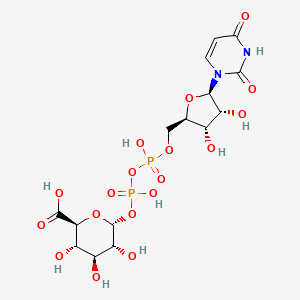

![(2S,3S)-4-[3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid](/img/structure/B1199667.png)